4-(3,4-Dichlorophenyl)phenol
Overview
Description
4-(3,4-Dichlorophenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms attached to the benzene ring, specifically at the 3 and 4 positions, and a hydroxyl group attached to the 4 position of another benzene ring
Mechanism of Action
Target of Action
4-(3,4-Dichlorophenyl)phenol, a derivative of phenol, is known to exhibit potent antimicrobial activities . The primary targets of this compound are bacterial cells, where it interferes with cell wall synthesis, DNA replication, and enzyme production . This broad range of targets leads to a higher sensitivity of bacterial cells towards this compound .
Mode of Action
The compound interacts with its targets by disrupting key biological processes. It interferes with the synthesis of the bacterial cell wall, leading to structural instability and eventual cell death . It also inhibits DNA replication, preventing the bacteria from multiplying . Furthermore, it disrupts enzyme production, which can affect various metabolic processes within the bacterial cell .
Biochemical Pathways
The compound affects the biochemical pathways related to cell wall synthesis, DNA replication, and enzyme production . The disruption of these pathways leads to downstream effects such as cell death, prevention of cell multiplication, and disruption of metabolic processes .
Result of Action
The result of the action of this compound is the death of bacterial cells. By disrupting cell wall synthesis, DNA replication, and enzyme production, the compound prevents bacterial growth and multiplication, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, including 4-(3,4-Dichlorophenyl)phenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Phenolic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific studies on the cellular effects of this compound are needed to provide a detailed understanding of its role in cellular processes.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the chlorination of phenol derivatives followed by further functionalization. The process may include steps such as nucleophilic aromatic substitution, where the chlorine atoms are introduced into the benzene ring, and subsequent coupling reactions to attach the phenol group .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(3,4-Dichlorophenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Comparison: 4-(3,4-Dichlorophenyl)phenol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can influence its chemical reactivity and biological activity. Compared to other dichlorophenols, this compound may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTIPSVNOWSCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968672 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53890-77-0 | |
Record name | 3′,4′-Dichloro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53890-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 3',4'-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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